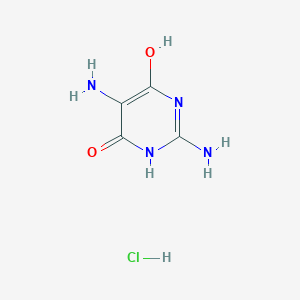

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVYOQGIZSPVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370065 | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56830-58-1 | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56830-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Antiviral Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS No. 56830-58-1), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document moves beyond a cursory summary to deliver in-depth, field-proven insights into its synthesis, chemical properties, and critical applications, with a particular focus on its role as a key starting material in the synthesis of the potent antiretroviral agent, Abacavir. Detailed experimental protocols, mechanistic pathways, and analytical methodologies are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of a Versatile Pyrimidine Core

This compound is a stable, crystalline solid that has garnered significant attention in the pharmaceutical industry. Its unique arrangement of amino and hydroxyl functional groups on the pyrimidine ring makes it a highly reactive and versatile intermediate.[1] While possessing potential in various biochemical research areas, including enzyme inhibition studies and the investigation of metabolic pathways, its most prominent and impactful application lies in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

The strategic value of this compound is exemplified by its role as a foundational precursor in the industrial-scale synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the management of HIV/AIDS.[2] The pyrimidine core of this compound is ultimately transformed into the purine-like ring system essential for Abacavir's therapeutic activity. This guide will dissect the chemical journey from this humble pyrimidine to a life-saving antiviral drug.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic chemistry. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 56830-58-1 | [3] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [3] |

| Molecular Weight | 178.58 g/mol | [3] |

| Appearance | White to light yellow or light red crystalline powder | [2][4] |

| Purity | Typically ≥98.0% (by HPLC) | [3][5] |

| Melting Point | >300 °C | [6] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [4][6] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place under an inert atmosphere. Air sensitive. | [4][6] |

Note on Tautomerism: It is crucial for the practicing chemist to recognize that 2,5-Diamino-4,6-dihydroxypyrimidine exists in multiple tautomeric forms. The dihydroxy form can tautomerize to the more stable keto-enol and diketo forms. The hydrochloride salt form influences this equilibrium. For clarity, this guide will primarily use the dihydroxy representation, but researchers should be mindful of this phenomenon as it can affect reactivity and spectroscopic characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with simple, commercially available starting materials. The causality behind each step is critical for achieving high yield and purity. The most common and industrially applicable route involves a cyclization, followed by nitrosation, reduction, and finally, salt formation.[2][7]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation of methods described in the patent literature, designed to be self-validating by providing clear steps and rationale.[2][7]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)

-

Rationale: This is a classic condensation reaction to form the pyrimidine ring. Guanidine provides the N-C-N core, which attacks the two carbonyl groups of the dimethyl malonate. Sodium methoxide, a strong base, is used to deprotonate the guanidine and the active methylene group of the malonate, facilitating the cyclization.

-

Procedure:

-

To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride while stirring. The molar ratio of guanidine HCl to sodium methoxide should be approximately 1:2.

-

Gently heat the mixture to 35-45°C.

-

Slowly add dimethyl malonate (approx. 1.1 molar equivalents relative to guanidine HCl) dropwise, ensuring the temperature is maintained.

-

After the addition is complete, maintain the reaction at 40-45°C for 4-6 hours.

-

Remove methanol via distillation under reduced pressure.

-

Dissolve the resulting solid in water and adjust the pH to ~7 using an acid (e.g., acetic acid or dilute HCl).

-

Cool the solution in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to yield Intermediate I.

-

Step 2: Nitrosation to form 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)

-

Rationale: This step introduces a nitroso group at the C5 position, which is a precursor to the C5 amino group. The electron-rich nature of the pyrimidine ring at this position makes it susceptible to electrophilic attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.

-

Procedure:

-

Suspend Intermediate I in water.

-

Add sodium nitrite (approx. 1.2 molar equivalents).

-

Cool the mixture to below 10°C and slowly add an acid (e.g., acetic acid or dilute HCl) dropwise to adjust the pH to 2-3, keeping the temperature low.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours. A colored precipitate should form.

-

Cool the mixture, filter the solid, wash thoroughly with water, and dry to yield Intermediate II.

-

Step 3: Reduction to form 2,5-Diamino-4,6-dihydroxypyrimidine (Intermediate III)

-

Rationale: The nitroso group is reduced to an amino group. Various reducing agents can be used; sodium hydrosulfide is a common choice in patent literature for its effectiveness and cost.

-

Procedure:

-

Suspend Intermediate II in water.

-

Heat the suspension to 20-40°C.

-

Slowly add a solution of sodium hydrosulfide (NaSH) dropwise, maintaining the temperature.

-

After the addition, continue stirring for 1-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the product. Wash with cold water and dry to yield Intermediate III.

-

Step 4: Salt Formation to yield this compound (Final Product)

-

Rationale: The free base (Intermediate III) is converted to its hydrochloride salt to improve its stability and handling properties.

-

Procedure:

-

Suspend Intermediate III in methanol.

-

Heat the suspension to 40-60°C.

-

Slowly add concentrated hydrochloric acid (approx. 1.1 molar equivalents) dropwise.

-

Stir the mixture at this temperature for 1-3 hours.

-

Cool the mixture to room temperature and then in an ice bath.

-

Filter the resulting crystalline solid, wash with a small amount of cold methanol, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. While a specific monograph may not be publicly available, a general method suitable for this polar compound can be developed.

-

Column: A polar-endcapped C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve adequate retention.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier like methanol or acetonitrile is a common starting point.

-

Detection: UV detection at a wavelength between 210-280 nm.

-

Expected Result: The final product should show a purity of ≥98%, with well-separated peaks from any starting materials or intermediates.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the presence of exchangeable protons (NH₂, OH) and the compound's limited solubility in common deuterated solvents, obtaining a clean spectrum can be challenging. In DMSO-d₆, one would expect to see broad singlets for the amino and hydroxyl protons. The absence of a proton at the C5 position is a key feature.

-

¹³C NMR: The spectrum will be characterized by signals for the four carbon atoms of the pyrimidine ring. A patent for the downstream product 2,5-diamino-4,6-dichloropyrimidine reports signals at δ 84.59, 115.24, and 157.22 ppm in DMSO, providing a reference point for the expected chemical shifts.[8] The carbons bearing hydroxyl groups (C4, C6) in the title compound would be expected at lower field (higher ppm) than the carbon bearing the amino group (C2).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (142.12 g/mol ).

Application in Drug Development: The Synthesis of Abacavir

The primary industrial application of this compound is as a key intermediate in the synthesis of Abacavir, an antiretroviral drug.[2] The synthesis involves transforming the dihydroxypyrimidine into a dichloropyrimidine, which is then elaborated to form the final purine analogue.

Key Synthetic Transformation: Chlorination

The hydroxyl groups at positions 4 and 6 must be converted to chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine [8]

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings. The reaction is often sluggish and requires high temperatures and a catalyst, such as a quaternary ammonium salt or a tertiary amine, to proceed effectively.

-

Procedure:

-

In a reaction vessel equipped for heating under reflux and protected from moisture, combine dry this compound, a quaternary ammonium chloride (e.g., tetraethylammonium chloride, ~5 molar equivalents), and phosphorus oxychloride (~3-4 molar equivalents).

-

Heat the mixture with stirring to approximately 105°C. The reaction is typically run for 20-28 hours.

-

After cooling, the excess POCl₃ is carefully removed by vacuum distillation.

-

Work-up (Caution: Highly Exothermic): The reaction mixture is very carefully and slowly poured into a mixture of ice and water to quench the remaining POCl₃.

-

The pH of the aqueous slurry is adjusted to neutral (~pH 7) using a base (e.g., 40% NaOH solution), while maintaining a low temperature with ice.

-

The solid product is collected by filtration, washed thoroughly with water, and dried. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

-

From Dichloropyrimidine to Abacavir

The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile intermediate. A simplified, conceptual pathway to Abacavir involves:

-

Protection/Formylation: The amino groups are often protected, for example, as formamides.

-

Coupling: The protected dichloropyrimidine is coupled with the chiral cyclopentene amino alcohol side chain.

-

Cyclization: The second ring of the purine system is formed.

-

Amination: The remaining chlorine atom is displaced with cyclopropylamine.

-

Deprotection: Removal of protecting groups to yield Abacavir.

References

- 1. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS 56830-58-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a key heterocyclic building block in pharmaceutical and biochemical research. We will delve into its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a crucial intermediate in the development of antiviral and anticancer therapeutics. This document is intended to be a valuable resource, synthesizing available data with practical insights for laboratory applications.

Core Chemical Identity and Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of two amino and two hydroxyl functional groups, rendered as a hydrochloride salt to improve handling and stability.[1] Its multifunctional nature makes it a versatile reagent in organic synthesis.[1]

The existence of tautomeric forms is a key characteristic of dihydroxypyrimidines. The keto-enol tautomerism allows the compound to exist in equilibrium between the dihydroxy (enol) and dioxo (keto) forms. This property is crucial to its reactivity and its ability to participate in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56830-58-1 | [2][3] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [2][4] |

| Molecular Weight | 178.58 g/mol | [2][4] |

| Appearance | White to brown to dark purple crystalline powder | [5] |

| Melting Point | >300 °C | [6] |

| Purity | Typically >98.0% (by HPLC) | [2][7] |

| InChIKey | IIVYOQGIZSPVFZ-UHFFFAOYSA-N | [4] |

| SMILES | C1(=C(N=C(NC1=O)N)O)N.Cl | [4] |

Solubility and Stability

While specific quantitative solubility data is not widely published, this compound is generally described as having solubility in aqueous solutions.[1] For practical laboratory use, empirical determination of solubility in relevant solvent systems, such as water, DMSO, and ethanol, is recommended. A related compound, 2,4-Diamino-6-hydroxypyrimidine, exhibits a solubility of approximately 3.3 mg/mL in PBS (pH 7.2) and is also soluble in DMSO and dimethyl formamide.[8]

The compound is stable under proper storage conditions.[2] It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Spectral Analysis (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, one would expect to see signals corresponding to the amine (NH₂) and hydroxyl (OH) protons. These signals are often broad and their chemical shifts can be concentration and temperature-dependent. The absence of a proton at the 5-position in the parent 4,6-dihydroxypyrimidine would be a key indicator in the spectrum of the 2,5-diamino substituted compound.

-

¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons bonded to the hydroxyl and amino groups (C4, C6, C2, and C5) would exhibit characteristic chemical shifts. For a related dichlorinated derivative, 2,5-diamino-4,6-dichloropyrimidine, ¹³C NMR signals in DMSO have been reported at 126.04, 145.52, and 154.30 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching vibrations from the primary amino groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

-

O-H stretching vibrations from the hydroxyl groups, which would likely be broad due to hydrogen bonding, also in the 3200-3600 cm⁻¹ region.

-

C=O stretching vibrations if the keto tautomer is present, typically in the 1650-1700 cm⁻¹ range.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1650 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C₄H₆N₄O₂) would be expected at an m/z of 142.12. Fragmentation patterns would likely involve the loss of amino and hydroxyl groups. For a related dichlorinated derivative, the mass spectrum shows the molecular ion cluster at m/z 178, 180, and 182, consistent with the presence of two chlorine atoms.[8]

Synthesis and Manufacturing

This compound is typically synthesized through a multi-step process. A common route starts with the cyclization of guanidine hydrochloride and a malonic acid ester, followed by nitrosation, reduction, and finally salt formation with hydrochloric acid.[10]

Representative Synthetic Protocol

The following is a generalized protocol based on patented synthesis methods.[10]

Diagram 1: Synthetic Pathway

Caption: Generalized synthetic route to the target compound.

Step-by-Step Methodology:

-

Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in the presence of a base, such as sodium methoxide, to form the pyrimidine ring, yielding 2-amino-4,6-dihydroxypyrimidine (Intermediate I).[10]

-

Nitrosation: The intermediate from the previous step is then subjected to nitrosation, typically using sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position, forming 2-amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II).[10]

-

Reduction: The nitroso group is then reduced to an amino group. This can be achieved using various reducing agents, such as Raney nickel catalyst, to yield 2,5-diamino-4,6-dihydroxypyrimidine (Intermediate III).[10]

-

Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent like methanol to form the desired hydrochloride salt, which is then isolated and dried.[10]

Key Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Intermediate in Antiviral Drug Synthesis

This compound is a key precursor in the synthesis of the anti-HIV drug Abacavir .[10] The synthesis of Abacavir involves the transformation of the dihydroxypyrimidine into a di-chloro pyrimidine derivative, which then undergoes a series of reactions to build the purine ring system and couple it with the carbocyclic sugar mimic.

Precursor for Anticancer Agents

The pyrimidine scaffold is a common feature in many anticancer drugs that act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. The amino and hydroxyl groups on this compound provide reactive sites for further chemical modifications to generate novel purine and pyrimidine analogs with potential anticancer activity.

Tool for Biochemical Research

Structurally similar dihydroxypyrimidine derivatives are known inhibitors of enzymes involved in nucleotide metabolism.[11] For example, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I , the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases.[11][12]

Diagram 2: Potential Mechanism of Action

Caption: Inhibition of GTP cyclohydrolase I by a dihydroxypyrimidine analog.

This inhibitory activity makes this compound and its analogs valuable tools for studying the role of BH4-dependent pathways in various physiological and pathological processes.

Experimental Protocol: GTP Cyclohydrolase I Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound on GTP cyclohydrolase I activity, often measured by the formation of neopterin.[11][13]

-

Enzyme Preparation: Obtain or prepare a crude or purified source of GTP cyclohydrolase I. This can be from cell lysates or a recombinant source.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂).

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and create a dilution series.

-

Assay Initiation: In a microplate or reaction tubes, combine the enzyme preparation, reaction buffer, and varying concentrations of the inhibitor. Pre-incubate for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, GTP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, often by heating or the addition of an acid.

-

Oxidation and Phosphatase Treatment: The product, dihydroneopterin triphosphate, is often oxidized (e.g., with iodine) and treated with alkaline phosphatase to convert it to the stable and fluorescent neopterin.

-

Quantification: Analyze the amount of neopterin formed using reverse-phase HPLC with fluorescence detection.

-

Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area to avoid dust formation.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and biochemical research. Its utility as a key intermediate in the synthesis of high-profile drugs like Abacavir underscores its significance. While a comprehensive public database of its spectral and quantitative solubility data remains to be fully established, its synthetic pathways and applications are well-documented. For researchers in drug discovery and development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel therapeutic agents.

References

- 1. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. calpaclab.com [calpaclab.com]

- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

Chemical structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine HCl: Structure, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (DADHP), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric considerations, and present a detailed summary of its physicochemical properties. The core of this document focuses on the prevalent multi-step synthesis, elucidating the rationale behind each reaction stage from cyclization to final salt formation. Furthermore, we explore its critical role as a chemical intermediate, particularly its transformation into dichlorinated derivatives, which serve as precursors for a range of therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of DADHP's chemistry and its strategic importance in pharmaceutical manufacturing.

Introduction to a Versatile Pyrimidine Core

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its presence in nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this broad class, substituted diaminopyrimidines have garnered significant attention for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]

This compound (DADHP) emerges as a particularly valuable intermediate in this context. While not typically an active pharmaceutical ingredient (API) itself, its strategic functionalization allows for the construction of more complex molecules. It is a crucial precursor in the synthesis of antiviral agents, anticancer compounds, and other novel therapeutics.[3] This guide will illuminate the chemical characteristics and synthetic pathways that underpin the utility of DADHP in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

Molecular Structure and Tautomerism

The structure of 2,5-Diamino-4,6-dihydroxypyrimidine is characterized by a pyrimidine ring substituted with amino groups at the C2 and C5 positions and hydroxyl groups at the C4 and C6 positions. The hydrochloride salt form enhances its stability and handling properties.[3][4]

An important structural consideration is keto-enol tautomerism. The "dihydroxypyrimidine" nomenclature represents the enol form, but in the solid state and in solution, it predominantly exists in the more stable keto form, 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone, or the diketo tautomer.[5] This tautomeric equilibrium is crucial for its reactivity and interactions.

-

IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride[5]

-

Canonical SMILES: C1(=C(N=C(NC1=O)N)O)N.Cl[5]

-

InChIKey: IIVYOQGIZSPVFZ-UHFFFAOYSA-N[6]

Physicochemical Data

A summary of the key physicochemical properties of DADHP is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₄O₂ | [5][7] |

| Molecular Weight | 178.58 g/mol | [4][8] |

| CAS Number | 56830-58-1 | [4][7][8] |

| Appearance | White to brown or dark purple crystalline powder | [8] |

| Melting Point | >250°C | [9] |

| Purity | >98.0% (HPLC) | [4][8] |

| Synonyms | 2,5-Diaminopyrimidine-4,6-diol hydrochloride, DADHP HCl | [4][5][10] |

Synthesis and Manufacturing Pathway

The industrial synthesis of DADHP is a well-established multi-step process that begins with simple, commercially available starting materials. The overall strategy involves constructing the pyrimidine ring, followed by functional group manipulations to install the C5 amino group.[11]

Core Synthesis Protocol

The most common synthetic route involves four primary stages: cyclization, nitrosation, reduction, and salt formation.[11]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

-

Reaction: Guanidine hydrochloride is reacted with a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.

-

Causality: Guanidine provides the N-C-N backbone of the pyrimidine ring, while the malonic ester provides the C-C-C fragment. The strong base deprotonates the guanidine and the active methylene of the malonate, facilitating a condensation reaction to form the heterocyclic ring.[11][12] The reaction is typically heated to drive it to completion.[11] Subsequent acidification precipitates the intermediate product.[12]

Step 2: Nitrosation at the C5 Position

-

Reaction: The 2-amino-4,6-dihydroxypyrimidine intermediate is reacted with sodium nitrite in an acidic medium.

-

Causality: The pyrimidine ring, activated by the two hydroxyl (or keto) groups and the amino group, is susceptible to electrophilic substitution at the C5 position. In an acidic solution, sodium nitrite forms nitrous acid (HNO₂), which is the electrophile that attacks the C5 position to yield a 5-nitroso derivative. Careful control of pH (typically pH 2-3) is critical for this step.[12]

Step 3: Reduction of the Nitroso Group

-

Reaction: The 5-nitroso intermediate is reduced to a 5-amino group.

-

Causality: This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium-carbon catalyst or chemical reduction using agents like sodium hydrosulfide or Raney nickel.[11][12] The choice of catalyst is critical for achieving high yield and purity, avoiding over-reduction of the pyrimidine ring.

Step 4: Hydrochloride Salt Formation

-

Reaction: The resulting 2,5-diamino-4,6-dihydroxypyrimidine free base is treated with concentrated hydrochloric acid in a suitable solvent like methanol.[11]

-

Causality: The basic amino groups on the pyrimidine ring are protonated by HCl to form the stable, crystalline hydrochloride salt. This facilitates purification through crystallization and improves the compound's shelf life. The reaction is often warmed and then cooled to maximize the precipitation of the final product.[11]

This optimized process can achieve a total yield of approximately 75% with a purity of up to 99.0%, making it suitable for industrial-scale production.[11][12]

Visualization of Synthetic Pathway

The following diagram illustrates the sequential steps in the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

Caption: Key reaction stages for the synthesis of DADHP.

Key Chemical Transformations and Role in Drug Development

The primary value of DADHP lies in its function as a versatile chemical intermediate. Its dihydroxy and diamino functionalities provide multiple reaction sites for building molecular complexity.

Chlorination to 2,5-Diamino-4,6-dichloropyrimidine

A critical transformation of DADHP is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a vital step in the synthesis of many pharmaceuticals.

-

Protocol: The chlorination is typically achieved by heating DADHP with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[13][14][15] The reaction may be facilitated by the addition of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[13][14]

-

Mechanism Rationale: The hydroxyl groups of the pyrimidine (in their keto form) are converted into highly reactive chloro-substituents. These chlorine atoms act as excellent leaving groups, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and functional groups essential for the target molecule's biological activity.

Application as a Pharmaceutical Building Block

2,5-Diamino-4,6-dichloropyrimidine, derived from DADHP, is a documented intermediate in the synthesis of antiviral nucleoside analogues and other therapeutic agents.[15] For instance, pyrimidine derivatives are central to the development of drugs targeting a wide range of conditions, from viral infections to inflammatory diseases and cancer.[1][16] DADHP's role as an early-stage precursor makes it a fundamental component in the supply chain for these life-saving medicines. It is specifically noted as an intermediate for the antiretroviral drug Abacavir.[7]

The workflow from DADHP to advanced pharmaceutical intermediates is visualized below.

Caption: DADHP as a key starting material in pharmaceutical synthesis.

Biological Context and Potential Applications

While DADHP is primarily used as a synthetic intermediate, the broader class of diaminopyrimidine derivatives exhibits significant biological activities.

-

Enzyme Inhibition & Metabolic Research: Its structure makes it suitable for studies related to enzyme inhibition and nucleic acid metabolism, where it can act as a substrate or inhibitor to provide insights into metabolic pathways.[3]

-

Antimicrobial Potential: The compound itself shows potential antimicrobial properties, making it a subject of interest in the development of new antibiotics.[3]

-

Anti-inflammatory Activity: Related 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory applications.[1]

Safety and Handling

According to safety data sheets, 2,5-Diamino-4,6-dihydroxypyrimidine HCl is classified as an irritant to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[9] Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]

Conclusion

This compound is more than a simple chemical compound; it is a foundational element in the architecture of complex pharmaceutical products. Its well-defined synthesis, robust chemical properties, and critical role as a precursor—particularly for its dichlorinated analogue—cement its importance in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound, 5G | Labscoop [labscoop.com]

- 9. echemi.com [echemi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

- 16. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Appearance of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

This guide provides a comprehensive analysis of the physical characteristics of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1), a crucial intermediate in pharmaceutical synthesis and biochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's physical properties for effective handling, quality control, and formulation.

Executive Summary: Interpreting the Physical State

This compound is consistently supplied as a solid.[2][3] Its physical form is typically a crystalline powder. A notable characteristic of this compound is the variability in its coloration, which can range from white to off-white, and extend to shades of brown, greyish-red, or even dark purple.[2][3][4] This variability is not necessarily indicative of impurity but can be attributed to factors such as the manufacturing process, residual solvents, and the compound's inherent stability under different storage conditions. Understanding this aspect is critical for setting appropriate internal quality control standards and for the interpretation of visual inspection results.

Tabulated Physical Properties

For ease of reference, the key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [2] |

| CAS Number | 56830-58-1 | [5][6] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [2][3] |

| Molecular Weight | 178.58 g/mol | [2][5][6] |

| Physical Form | Solid; Crystal - Powder | [2][3] |

| Color | White to Brown to Dark purple; White - Greyish red | [2][3][4] |

| Purity | Typically >98.0% (HPLC) | [3][4] |

Causality of Color Variation: A Deeper Dive

The observed color variation in different batches of this compound is a key consideration for researchers. The presence of highly conjugated systems in pyrimidine derivatives can make them susceptible to oxidation and degradation, which can manifest as a change in color. The synthetic route and purification methods employed by different manufacturers can also lead to slight variations in the final product's appearance. It is imperative for research and development professionals to establish a baseline for acceptable color variation within their specific application, supported by analytical data to ensure that the color does not correlate with a significant decrease in purity or the presence of undesirable byproducts.

Experimental Protocol: Standardized Visual Inspection

To ensure consistent and accurate documentation of the physical appearance of this compound, the following step-by-step methodology should be employed. This protocol is designed to be a self-validating system for quality control.

Objective: To systematically observe and record the physical characteristics of a sample of this compound.

Materials:

-

Spatula

-

White, non-glare observation surface (e.g., a ceramic tile or a watch glass with a white background)

-

Microscope with magnification capabilities (optional, for detailed crystal morphology)

-

Well-ventilated area or a chemical fume hood

-

Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves[7][8]

Procedure:

-

Sample Preparation: In a well-ventilated area, carefully open the container of this compound.

-

Initial Observation: Without disturbing the bulk material, observe and record the overall appearance of the compound within the container. Note any heterogeneity in color or form.

-

Sample Extraction: Using a clean, dry spatula, transfer a small, representative sample of the powder onto the white observation surface.

-

Macroscopic Examination:

-

Color: Under consistent, bright, and indirect lighting, observe the color of the sample. Compare it to a standardized color chart if available. Record the color using descriptive terms (e.g., "off-white," "light brown," "pale purple").

-

Form: Observe the physical form of the sample. Note whether it is a fine powder, crystalline, or a mixture of both. Describe the texture (e.g., "free-flowing," "clumpy").

-

-

Microscopic Examination (Optional):

-

If a more detailed analysis of the crystal structure is required, place a small amount of the sample on a microscope slide.

-

Observe the sample under a microscope at various magnifications.

-

Record the crystal habit (e.g., "acicular," "prismatic," "tabular") and note any variations in crystal size or shape.

-

-

Documentation: Record all observations in a laboratory notebook, including the date, sample identification number, and the name of the observer. Photographic documentation is highly recommended for comparative analysis over time.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the physical characterization process for this compound.

Caption: A flowchart detailing the systematic process for the physical characterization of this compound.

Conclusion and Best Practices

The physical appearance of this compound, particularly its color, can vary. This guide provides a framework for researchers and drug development professionals to systematically evaluate and document these characteristics. By adhering to a standardized inspection protocol and understanding the potential causes of variation, laboratories can ensure consistent quality assessment and reliable application of this important chemical compound. It is recommended to always consult the supplier's Certificate of Analysis for batch-specific information and to handle the compound in accordance with the provided Safety Data Sheet.[2][7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemscene.com [chemscene.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Methodical Approach to Purity: An In-depth Technical Guide to the HPLC Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The integrity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. For intermediates like 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a crucial building block in pharmaceutical synthesis, rigorous purity analysis is a non-negotiable aspect of quality control.[1] This technical guide provides a comprehensive, experience-driven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this polar and ionizable compound.

The Challenge: Understanding the Analyte

This compound is a polar, heterocyclic compound characterized by its multiple amino and hydroxyl groups.[2][3] These functional groups render the molecule highly soluble in aqueous solutions and susceptible to ionization, which can complicate chromatographic analysis. The primary objective of an HPLC purity method is to effectively separate the main compound from a spectrum of potential impurities, including starting materials, by-products of the synthesis, and any degradation products.

Crafting the Method: A Symphony of Chromatographic Principles

A successful HPLC method is a product of systematic optimization of several key parameters. For a polar analyte such as this, careful consideration of the stationary phase, mobile phase, and detection parameters is crucial for achieving the desired separation.

Stationary Phase Selection: Retaining the Polar Target

The high polarity of this compound presents a significant challenge for traditional reversed-phase (RP) chromatography, often leading to insufficient retention. To address this, several specialized column chemistries can be employed:

-

Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain.[4][5][6] This feature helps to retain polar analytes that would otherwise elute too quickly on a standard C18 column.

-

Polar-Endcapped Columns: In this type of column, the residual silanol groups on the silica surface are capped with a polar reagent. This modification can improve peak shape for basic compounds and enhance retention of polar molecules.[4][6][7]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds. It utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase high in organic solvent.[8][9][10][11][12] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[10]

For this application, a polar-embedded C18 column often provides a good starting point, offering a balance of retention for the main compound and effective separation from potential impurities.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation. For an ionizable compound like this compound, a buffered mobile phase is essential to maintain a consistent pH and ensure reproducible results.[13]

A typical mobile phase for this analysis would consist of:

-

Aqueous Component: A buffer, such as phosphate or formate, at a controlled pH. Adjusting the pH can alter the ionization state of the analyte and influence its retention.

-

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.

A gradient elution , where the concentration of the organic modifier is gradually increased, is often necessary to ensure the elution of all potential impurities with varying polarities.

Detection Strategy: Illuminating the Analytes

Given the aromatic nature of the pyrimidine ring, UV detection is the most suitable and widely used technique. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information for each peak, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. The detection wavelength should be set at the absorbance maximum of this compound to maximize sensitivity.

A Blueprint for Analysis: The HPLC Protocol

The following protocol outlines a robust HPLC method for the purity analysis of this compound.

Table 1: Recommended HPLC Method Parameters

| Parameter | Specification |

| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA, 275 nm |

| Sample Preparation | 1 mg/mL in Mobile Phase A |

Experimental Workflow

Caption: A streamlined workflow for the HPLC purity analysis.

The Cornerstone of Confidence: Method Validation

A developed analytical method is only credible if it has been thoroughly validated. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is the global standard for demonstrating that a method is fit for its intended purpose.[14][15][16][17]

Table 2: Key Validation Parameters and Acceptance Criteria

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | Ensure the method accurately measures the analyte in the presence of impurities and other matrix components. | No interference at the analyte's retention time. |

| Linearity | Demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The concentration range over which the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal concentration. |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Detection Limit (DL) | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| Quantitation Limit (QL) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with minor changes in pH, flow rate, etc. |

The Interplay of Validation Parameters

Caption: The logical dependencies of validation parameters in establishing a robust analytical method.

Conclusion

The purity analysis of this compound by HPLC demands a thoughtful and systematic approach. By leveraging an appropriate polar-modified stationary phase, optimizing the mobile phase to control retention and selectivity, and employing a PDA detector for comprehensive data acquisition, a robust and reliable method can be developed. Rigorous validation in accordance with ICH guidelines ensures the trustworthiness of the results, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

- 1. chembk.com [chembk.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]

- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. starodub.nl [starodub.nl]

- 17. altabrisagroup.com [altabrisagroup.com]

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Comprehensive Technical Guide for the Synthetic Chemist

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone of therapeutic innovation. Among the vast family of pyrimidine-based building blocks, 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride emerges as a molecule of significant strategic importance. Its densely functionalized structure, featuring vicinal amino groups and reactive hydroxyl moieties, offers a direct and versatile entry point into a rich diversity of complex heterocyclic systems. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing not just a collection of protocols, but a deeper understanding of the causality behind the experimental choices, empowering you to leverage this building block to its fullest potential in your synthetic endeavors. We will delve into its synthesis, explore its nuanced reactivity, and illuminate its pivotal role in the construction of biologically significant molecules, most notably the pteridine class of compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a building block's fundamental properties is paramount for its effective application in synthesis. This compound is typically supplied as a solid, with its appearance ranging from white to brownish or even dark purple crystalline powder, indicating that its purity and handling history can influence its physical state.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ · HCl | [1][5] |

| Molecular Weight | 178.58 g/mol | [1][5] |

| CAS Number | 56830-58-1 | [1][5] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [2][3][5] |

| Physical State | Solid (Crystal - Powder) | [1] |

| Purity (Typical) | >98.0% (HPLC) | [1][5] |

Tautomerism: A Key Consideration

A critical aspect of the chemistry of 2,5-Diamino-4,6-dihydroxypyrimidine is the existence of multiple tautomeric forms. The dihydroxy tautomer can exist in equilibrium with its keto-enol and diketo forms. The relative populations of these tautomers are influenced by factors such as the solvent, pH, and whether the compound is in solution or the solid state. This tautomerism plays a crucial role in the compound's reactivity, particularly in its reactions with electrophiles and in cyclization processes. While the dihydroxy form is often depicted, it is important to recognize that the more stable tautomer under many conditions may be the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone form.[4][6][7][8][9]

Caption: Tautomeric equilibrium of the core structure.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the amino protons and any N-H protons of the pyrimidine ring. The chemical shifts of these protons would be expected to be broad and concentration-dependent, and may exchange with D₂O.

-

¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the amino and hydroxyl/oxo substituents.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl groups, and C=O stretching if the keto tautomer is present. C=N and C=C stretching vibrations within the pyrimidine ring would also be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₄O₂) at m/z 142.12, and potentially a peak for the protonated molecule.[10] Fragmentation patterns would be consistent with the pyrimidine structure.

Synthesis of this compound: A Step-by-Step Guide

The most common and industrially applicable synthesis of this compound is a multi-step process commencing from readily available starting materials.[11][12] The overall synthetic pathway can be broken down into three key stages: cyclization, nitrosation, and reduction, followed by salt formation.

Caption: Overall synthetic workflow.

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

This initial step involves a condensation reaction between guanidine and a malonic ester derivative to construct the pyrimidine ring.

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic conditions generated by sodium methoxide deprotonate the guanidine, which then acts as a binucleophile. One of the amino groups of guanidine attacks one of the carbonyl carbons of dimethyl malonate. This is followed by an intramolecular cyclization where the other amino group attacks the second carbonyl carbon, leading to the elimination of two molecules of methanol and the formation of the stable pyrimidine ring.

-

Protocol:

-

To a solution of sodium methoxide (1.5-3.5 molar equivalents) in methanol, add guanidine hydrochloride (1.0 molar equivalent).[11]

-

Heat the mixture with stirring to 35-50°C.

-

Slowly add dimethyl malonate (1.0-1.5 molar equivalents) dropwise, maintaining the temperature.[11]

-

After the addition is complete, maintain the reaction at 35-50°C for 0.5-6 hours.[11]

-

Remove methanol under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 3-5 with an acid such as glacial acetic acid or hydrochloric acid to precipitate the product.[11]

-

Cool the mixture, filter the solid, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

-

Step 2: Nitrosation at the C5 Position

The electron-rich pyrimidine ring is activated towards electrophilic substitution, particularly at the C5 position, which is flanked by two activating amino and hydroxyl groups.

-

Mechanism: The nitrosation reaction involves the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium.[13] The C5 position of the pyrimidine ring, being electron-rich, acts as a nucleophile and attacks the electrophilic nitrosonium ion. This results in the formation of a nitroso-substituted pyrimidine.[14]

-

Protocol:

-

Suspend 2-amino-4,6-dihydroxypyrimidine in water.

-

Add a solution of sodium hydroxide and heat the mixture to 30-80°C.[12]

-

Add sodium nitrite (1.1-1.5 molar equivalents).[11]

-

Carefully adjust the pH to 2-4 with hydrochloric acid, maintaining the temperature.[11][12]

-

Stir the reaction mixture for 0.5-3 hours.[12]

-

Cool the mixture, filter the resulting solid, and dry to yield 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.

-

Step 3: Reduction of the Nitroso Group

The nitroso group at the C5 position is then reduced to an amino group, yielding the desired 2,5-diaminopyrimidine core.

-

Mechanism: The reduction of the nitroso group can be achieved through catalytic hydrogenation or with a chemical reducing agent. In catalytic hydrogenation, the nitroso compound is adsorbed onto the surface of a catalyst (e.g., Raney nickel or palladium on carbon), where it reacts with activated hydrogen.[12][15] The reaction proceeds through a series of intermediates, likely including a hydroxylamine, to ultimately form the primary amine.[15] Chemical reducing agents like sodium hydrosulfite (sodium dithionite) provide electrons for the reduction in an aqueous medium.[12]

-

Protocol (using Sodium Hydrosulfite):

-

Suspend 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water and heat to 20-40°C.[12]

-

Slowly add sodium hydrosulfite, maintaining the temperature.[12]

-

After the addition, continue stirring for 0.5-4 hours at 20-50°C.[12]

-

Adjust the pH to 4-9 with an acid or base as needed to precipitate the product.[12]

-

Cool, filter, and dry the solid to obtain 2,5-diamino-4,6-dihydroxypyrimidine.

-

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Protocol:

-

Suspend the 2,5-diamino-4,6-dihydroxypyrimidine in methanol.

-

Heat the suspension to 35-70°C with stirring.[11]

-

Slowly add concentrated hydrochloric acid (approximately 3 molar equivalents).[11]

-

Maintain the reaction at 50-80°C for 0.5-4 hours.[11]

-

Cool the mixture, filter the crystalline product, and dry to obtain this compound.

-

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for a variety of subsequent transformations.

Chlorination of the Hydroxyl Groups

One of the most important reactions of this building block is the conversion of the dihydroxy pyrimidine to the corresponding dichloropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a quaternary ammonium chloride or a tertiary amine.[16] The resulting 2,5-diamino-4,6-dichloropyrimidine is a highly valuable intermediate, as the chlorine atoms can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of substituted pyrimidines.

Keystone in Pteridine Synthesis

The vicinal diamino functionality at the C5 and a newly formed amino group at C6 (after tautomerization and reaction) makes 2,5-diamino-4,6-dihydroxypyrimidine a prime precursor for the synthesis of pteridines. Pteridines are a class of bicyclic heteroaromatic compounds composed of a fused pyrimidine and pyrazine ring system.[17]

-

Biological Significance of Pteridines: Pteridine derivatives are of immense biological importance, playing crucial roles as pigments, enzyme cofactors, and signaling molecules. For instance, folic acid (a pteridine derivative) is an essential vitamin involved in one-carbon metabolism, which is vital for DNA synthesis and repair. Tetrahydrobiopterin, another pteridine, is a cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[18]

-

Synthetic Strategy (Gabriel-Isay Synthesis): The synthesis of the pteridine ring system from 2,5-diamino-4,6-dihydroxypyrimidine typically involves a condensation reaction with a 1,2-dicarbonyl compound.[13] The 5,6-diamino moiety of the pyrimidine reacts with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring, thus completing the pteridine core.[13][18]

Caption: General scheme for pteridine synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] The compound may be air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]

-

Toxicological Information: Specific toxicological data for this compound is limited. It is not classified as hazardous according to OSHA HazCom 2012 and WHMIS 2015.[1] However, as with all chemicals, it should be handled with care, and exposure should be minimized.

Conclusion

This compound is a powerful and versatile heterocyclic building block that provides a reliable and efficient route to a variety of complex molecular architectures. Its straightforward synthesis and the strategic arrangement of its functional groups make it an invaluable tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of novel therapeutics and other advanced materials.

References

- 1. This compound, 5G | Labscoop [labscoop.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 16. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Diamino-4,6-dihydroxypyrimidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (CAS: 56830-58-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its structural analogues are known to play roles in antimicrobial and other therapeutic agents.[4][5] Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of research and the quality of synthesized products. This guide provides an in-depth analysis of the spectroscopic data for 2,5-Diamino-4,6-dihydroxypyrimidine HCl, with a focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools to confidently identify and utilize this important chemical entity.

The molecular structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl presents a unique spectroscopic challenge due to the presence of multiple functional groups and the potential for tautomerism. The pyrimidine ring can exist in several tautomeric forms, which influences the electronic environment of the constituent atoms and, consequently, their spectroscopic signatures.

Caption: Figure 1: Molecular Structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Diamino-4,6-dihydroxypyrimidine reveals characteristic absorption bands corresponding to the vibrations of its amino, hydroxyl, and pyrimidine ring moieties. A study on the infrared and Laser Raman spectra of 2,5-diamino-4,6-dihydroxy pyrimidine provides valuable insights into its vibrational modes.[6]

Experimental Protocol: Acquiring the IR Spectrum

A standard and effective method for obtaining the IR spectrum of a solid sample like 2,5-Diamino-4,6-dihydroxypyrimidine HCl is the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology:

-

Sample Preparation: Dry the sample of 2,5-Diamino-4,6-dihydroxypyrimidine HCl and spectroscopic grade KBr in an oven to remove any residual moisture.

-

Grinding: Add a small amount of the sample (approximately 1-2 mg) to a larger quantity of KBr (around 100-200 mg) in an agate mortar. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Figure 2: Workflow for IR Spectroscopy

Interpretation of the IR Spectrum

The interpretation of the IR spectrum of 2,5-Diamino-4,6-dihydroxypyrimidine involves assigning the observed absorption bands to specific molecular vibrations. The presence of both hydroxyl and amino groups, along with the potential for keto-enol tautomerism, leads to a complex but informative spectrum.

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Reference |

| ~3400 - 3200 | N-H stretching | Symmetric and asymmetric stretching of the amino groups. The presence of multiple bands in this region can indicate different environments for the amino groups. | [6] |

| ~3200 - 3000 | O-H stretching | Stretching of the hydroxyl groups. Broadening of this peak is indicative of hydrogen bonding. | [6] |

| ~1700 - 1650 | C=O stretching | Carbonyl stretching, indicating the presence of the keto tautomeric form (pyrimidinone). The exact position depends on the ring electronics and hydrogen bonding. | [6] |

| ~1650 - 1580 | N-H scissoring | Bending vibration of the amino groups. Two distinct bands suggest the presence of two NH₂ groups. | [6] |

| ~1580 - 1400 | C=C and C=N stretching | Ring stretching vibrations of the pyrimidine core. | [6] |

| ~1200 - 1000 | C-O stretching | Stretching of the C-O bond of the hydroxyl groups. | |

| Below 1000 | Out-of-plane bending | Various C-H, N-H, and O-H out-of-plane bending vibrations. | [6] |

The presence of a strong C=O stretching band suggests that the molecule predominantly exists in a keto-enol tautomeric form in the solid state.[6] The broadness of the O-H and N-H stretching bands is a clear indication of intermolecular hydrogen bonding within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available, detailed experimental NMR spectra for 2,5-Diamino-4,6-dihydroxypyrimidine HCl are scarce, its structural confirmation via NMR is a standard quality control procedure by chemical suppliers. This section provides predicted ¹H and ¹³C NMR data and discusses the key features expected in the spectra.

Experimental Protocol: Acquiring the NMR Spectrum

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, hydrogen-bonding compounds like the topic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Diamino-4,6-dihydroxypyrimidine HCl in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for the protons of the amino and hydroxyl groups. The exact chemical shifts can be influenced by concentration, temperature, and the specific tautomeric form present in the solution.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~10.0 - 11.0 | Broad singlet | OH protons | These protons are acidic and will likely exchange with any trace water in the solvent. Their signals are often broad. |

| ~6.0 - 7.0 | Broad singlet | NH₂ protons | The protons of the two amino groups may appear as one or two broad signals, depending on their chemical environment and exchange rates. |

Note: The pyrimidine ring itself does not have any C-H protons, so no signals are expected in the aromatic/vinylic region from the core structure.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are sensitive to the electronic environment, and the presence of tautomers can lead to more signals than expected for a single structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 170 | C4 and C6 | These carbons are bonded to oxygen and nitrogen and are expected to be significantly deshielded. If the molecule exists as the di-keto tautomer, these would be carbonyl carbons. |

| ~140 - 150 | C2 | This carbon is bonded to three nitrogen atoms and is also expected to be in the downfield region. |

| ~80 - 90 | C5 | This carbon is bonded to an amino group and is part of a C=C bond in some tautomeric forms. Its chemical shift is highly dependent on the predominant tautomer. |